molecular formula C14H15N5OS B399348 6-Amino-9-[2-(4-methylphenoxy)ethyl]-9H-purine-8-thiol

6-Amino-9-[2-(4-methylphenoxy)ethyl]-9H-purine-8-thiol

Cat. No.: B399348
M. Wt: 301.37g/mol
InChI Key: KKSYXUAEBWBHOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-9-[2-(4-methylphenoxy)ethyl]-9H-purine-8-thiol is a complex organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its unique structure, which includes an amino group, a tolyloxy-ethyl side chain, and a thiol group attached to the purine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-9-[2-(4-methylphenoxy)ethyl]-9H-purine-8-thiol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Purine Ring: The purine ring can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

    Introduction of the Amino Group: The amino group at the 6-position can be introduced via nucleophilic substitution reactions.

    Attachment of the Tolyl Group: The tolyloxy-ethyl side chain can be attached through etherification reactions.

    Introduction of the Thiol Group: The thiol group at the 8-position can be introduced through thiolation reactions using thiolating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reactors are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Amino-9-[2-(4-methylphenoxy)ethyl]-9H-purine-8-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro group to an amino group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the purine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products

    Oxidation Products: Disulfides, sulfonic acids.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted purines depending on the reagents used.

Scientific Research Applications

6-Amino-9-[2-(4-methylphenoxy)ethyl]-9H-purine-8-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Amino-9-[2-(4-methylphenoxy)ethyl]-9H-purine-8-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The thiol group, in particular, can form covalent bonds with cysteine residues in proteins, altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-9-(2-methoxy-ethyl)-9H-purine-8-thiol
  • 6-Amino-9-(2-ethoxy-ethyl)-9H-purine-8-thiol
  • 6-Amino-9-(2-phenoxy-ethyl)-9H-purine-8-thiol

Uniqueness

6-Amino-9-[2-(4-methylphenoxy)ethyl]-9H-purine-8-thiol is unique due to the presence of the tolyloxy-ethyl side chain, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable molecule for various research and industrial applications.

Properties

Molecular Formula

C14H15N5OS

Molecular Weight

301.37g/mol

IUPAC Name

6-amino-9-[2-(4-methylphenoxy)ethyl]-7H-purine-8-thione

InChI

InChI=1S/C14H15N5OS/c1-9-2-4-10(5-3-9)20-7-6-19-13-11(18-14(19)21)12(15)16-8-17-13/h2-5,8H,6-7H2,1H3,(H,18,21)(H2,15,16,17)

InChI Key

KKSYXUAEBWBHOR-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)OCCN2C3=NC=NC(=C3N=C2S)N

SMILES

CC1=CC=C(C=C1)OCCN2C3=NC=NC(=C3NC2=S)N

Canonical SMILES

CC1=CC=C(C=C1)OCCN2C3=NC=NC(=C3NC2=S)N

Origin of Product

United States

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